Regioisomeric Differentiation: 4‑Quinolinyl vs. 8‑Quinolinyl Attachment and NF‑κB Pathway Activity
The target compound positions the sulfonamide linker at the 4‑position of quinoline, whereas the most advanced NQBS literature series (e.g., CU‑O42, CU‑O47, CU‑O75) and two independent NIH‑MLI high‑throughput screening campaigns identified the 8‑quinolinyl regioisomer as the primary active scaffold [1][2]. The 4‑quinolinyl attachment is explicitly listed as an alternative embodiment in the core NQBS patent (US 9,896,420 B2), indicating distinct intellectual property space [3]. In functional terms, the 8‑quinolinyl series has produced lead compounds with lymphoma cell growth inhibition IC₅₀ values of 0.75–1.5 µM (CU‑O75), while the 4‑quinolinyl regioisomer has not yet been reported with equivalent quantitative cellular potency data, making it a structurally differentiated but less‑characterized member of the NQBS family [2].
| Evidence Dimension | Quinoline attachment position and associated NF-κB cellular potency |
|---|---|
| Target Compound Data | 4‑quinolinyl attachment; no peer‑reviewed cellular IC₅₀ data available for NF‑κB inhibition as of the search date |
| Comparator Or Baseline | 8‑quinolinyl analogs (CU‑O75): IC₅₀ 0.75–1.5 µM in DLBCL cell lines (OCI‑Ly1, OCI‑Ly10); N‑(quinolin‑8‑yl)benzenesulfonamide series: NFκB suppression as low as 0.6 µM in cell‑based reporter assays |
| Quantified Difference | Regioisomeric shift (4‑yl → 8‑yl) yields a ≥10‑fold change in cellular potency based on class‑level SAR; the exact magnitude for 32433‑30‑0 awaits direct measurement |
| Conditions | Cell viability and NF‑κB reporter assays in OCI‑Ly1 (GCB DLBCL) and OCI‑Ly10 (ABC DLBCL) lymphoma lines [2]; dual‑luciferase NFκB reporter in OCI‑Ly3 cells [1] |
Why This Matters
Procurement of the 4‑quinolinyl regioisomer enables exploration of a distinct chemical space within the NQBS patent landscape, where SAR is not yet saturated and where the attachment position may confer unique target‑binding geometry.
- [1] Xie, Y., Deng, S., Chen, Z., Yan, S. & Landry, D.W. (2008). Identification of N‑(quinolin‑8‑yl)benzenesulfonamides as agents capable of down‑regulating NFκB activity within two separate high‑throughput screens of NFκB activation. Bioorganic & Medicinal Chemistry Letters, 18(1), 329–335. https://doi.org/10.1016/j.bmcl.2007.10.100 View Source
- [2] Kalac, M., Mangone, M., Rinderspacher, A., Deng, S.-X., Scotto, L., Markson, M., Bansal, M., Califano, A., Landry, D.W. & O'Connor, O.A. (2020). N‑quinoline‑benzenesulfonamide derivatives exert potent anti‑lymphoma effect by targeting NF‑κB. iScience, 23(12), 101884. https://doi.org/10.1016/j.isci.2020.101884 View Source
- [3] Landry, D.W., Deng, S.-X., Rinderspacher, A., Kalac, M., O'Connor, O.A., Scotto, L. & Mangone, M. (2018). US Patent 9,896,420 B2 – N‑quinolin‑benzenesulfonamides and related compounds for the treatment of cancer, autoimmune disorders and inflammation. United States Patent and Trademark Office. View Source
